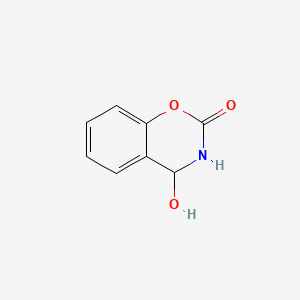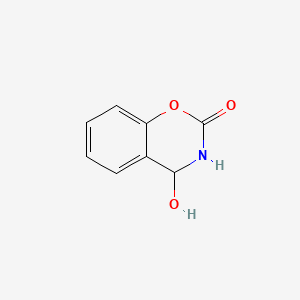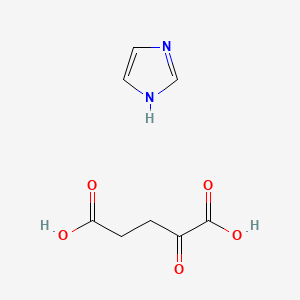
Imidazole oxoglurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole oxoglurate is a compound that belongs to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its role in biochemical processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole oxoglurate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs multi-component reactions under different conditions. These reactions are optimized for efficiency and yield, utilizing catalysts and diverse conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Imidazole oxoglurate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, ammonia, and various catalysts. The conditions for these reactions can vary, but they often involve mild temperatures and pressures to ensure the stability of the compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with formaldehyde can lead to the formation of amino imines, which can further cyclize to form substituted imidazoles .
Scientific Research Applications
Imidazole oxoglurate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Plays a role in enzyme catalysis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials
Mechanism of Action
The mechanism of action of imidazole oxoglurate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical processes. For example, it can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Histidine: An amino acid that contains an imidazole ring and plays a crucial role in protein structure and function.
Purine: A nitrogen-containing heterocycle that is a key component of nucleic acids.
Metronidazole: An antimicrobial drug that contains an imidazole ring and is used to treat infections
Uniqueness: Imidazole oxoglurate is unique due to its specific structural features and versatile applications. Unlike other imidazole derivatives, it has a distinct mechanism of action and a wide range of potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and versatile applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry
Properties
CAS No. |
81560-40-9 |
|---|---|
Molecular Formula |
C8H10N2O5 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
1H-imidazole;2-oxopentanedioic acid |
InChI |
InChI=1S/C5H6O5.C3H4N2/c6-3(5(9)10)1-2-4(7)8;1-2-5-3-4-1/h1-2H2,(H,7,8)(H,9,10);1-3H,(H,4,5) |
InChI Key |
BGCSODZZSVSCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.C(CC(=O)O)C(=O)C(=O)O |
Related CAS |
82599-25-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



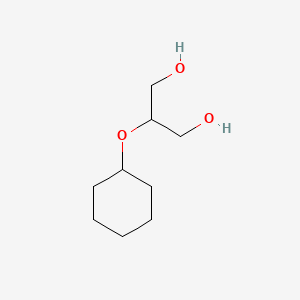

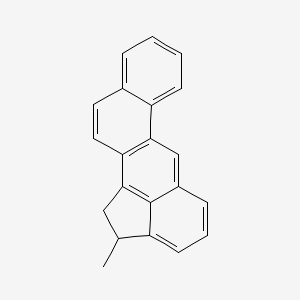



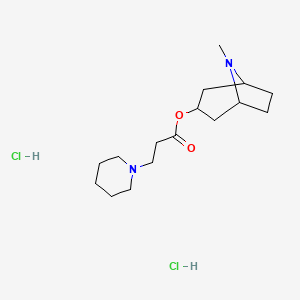
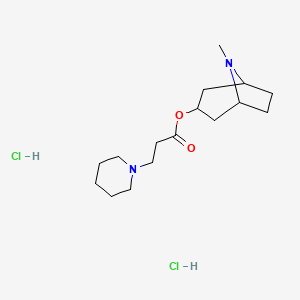
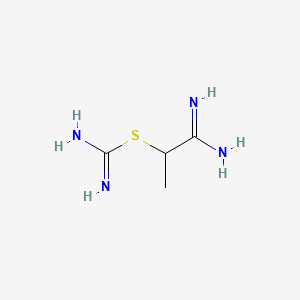

![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
